molecular formula C49H46Cl2O2P2Ru B1512815 (R)-C3-TunePhos-ruthenium complex CAS No. 905709-79-7

(R)-C3-TunePhos-ruthenium complex

Cat. No. B1512815
CAS RN: 905709-79-7
M. Wt: 900.8 g/mol
InChI Key: BOERIKXMDOKSHH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-C3-TunePhos-ruthenium complex is a chiral ligand that has been widely used in asymmetric catalysis. It is a highly efficient catalyst that is used in various chemical reactions, including hydrogenation, cross-coupling, and oxidation. The complex has been extensively studied for its unique properties, making it an essential component in many scientific research applications.

Scientific Research Applications

Asymmetric Synthesis

The (R)-C3-TunePhos-ruthenium complex has been identified as highly efficient in asymmetric synthesis. Specifically, it has been used in the direct reductive amination of simple ketones using ammonium acetate as the amine source and H2 as the reductant. This methodology has been demonstrated as user-friendly and operationally simple, providing an effective way to produce primary amines with excellent enantiocontrol. The process is scalable and has been applied in the synthesis of key intermediates for various drug molecules (Tan et al., 2018).

Development in Biological Systems

Ruthenium(II) polypyridyl complexes, including the this compound, have been extensively investigated for their applications in biological systems, both in vitro and in vivo. These complexes have diverse applications, such as in the development of probes, luminescent imaging agents, therapeutics, and theranostics. The research in this area has focused on translating solution-based research to biological environments, aiming to develop new classes of compounds for various biological applications (Poynton et al., 2017).

Olefin Metathesis Catalysts

The this compound has been studied for its increased activity in ring-closing metathesis reactions at elevated temperatures. These ruthenium-based complexes have shown improved performance compared to other complexes, with the ability to use lower catalyst loadings. This makes them valuable in various industrial and synthetic organic applications (Scholl et al., 1999).

Photochemical and Photophysical Properties

Ruthenium compounds, such as the this compound, have been deeply investigated for their photochemical properties. These studies include their applications in light harvesting, photoinduced charge separation, multielectron/hole storage, and photocatalytic processes. The unique combination of chemical stability, redox properties, excited-state reactivity, and luminescence emission of these complexes makes them suitable for various applications in supramolecular photochemistry and photophysics (Campagna et al., 2007).

Anticancer Activity

Ruthenium complexes, including the (R)-C3-TunePhos-ruthenium variant, have been explored for their potential in anticancer applications. Research in this area has focused on synthesizing cationic dinuclear ruthenium complexes and evaluating their cytotoxicity towards human cancer cells. These complexes have shown promising results, with some variants demonstrating high levels of cytotoxicity, making them significant in the field of medicinal chemistry and drug development (Giannini et al., 2013).

properties

IUPAC Name

chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32O2P2.C10H14.2ClH.Ru/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33;1-8(2)10-6-4-9(3)5-7-10;;;/h1-14,16-27H,15,28-29H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOERIKXMDOKSHH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1.[Cl-].Cl[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H46Cl2O2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746203
Record name chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

900.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

905709-79-7
Record name chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-C3-TunePhos-ruthenium complex
Reactant of Route 2
Reactant of Route 2
(R)-C3-TunePhos-ruthenium complex
Reactant of Route 3
(R)-C3-TunePhos-ruthenium complex
Reactant of Route 4
(R)-C3-TunePhos-ruthenium complex
Reactant of Route 5
Reactant of Route 5
(R)-C3-TunePhos-ruthenium complex
Reactant of Route 6
Reactant of Route 6
(R)-C3-TunePhos-ruthenium complex

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.